

Head-to-Head Comparison: (Rac)-GSK547 and GSK2982772 in RIPK1 Inhibition

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Compound of Interest		
Compound Name:	(Rac)-GSK547	
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In the landscape of therapeutic drug development, particularly for inflammatory diseases and cancer, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical target. This serine/threonine kinase is a key regulator of cellular pathways governing inflammation and programmed cell death, including necroptosis. Two notable small molecule inhibitors, (Rac)-GSK547 and GSK2982772, have been developed to target RIPK1. This guide provides a detailed head-to-head comparison of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their work.

Mechanism of Action and Target Specificity

Both **(Rac)-GSK547** and GSK2982772 are potent inhibitors of RIPK1 kinase activity. They function by binding to the kinase domain, thereby preventing the downstream signaling that leads to inflammation and necroptosis.

(Rac)-GSK547 is a highly selective and potent inhibitor of RIPK1.[1][2] It is the racemic mixture of GSK547.[3][4][5] Studies have shown that it binds to an allosteric pocket between the N-terminal and C-terminal domains of RIPK1, behind the ATP binding site.[6][7] This mode of binding contributes to its high selectivity.

GSK2982772 is also a potent, orally active, and ATP-competitive inhibitor of RIPK1.[8][9] It demonstrates exquisite kinase specificity, with over 1,000-fold selectivity for RIPK1 against a large panel of other kinases.[8][10] Similar to **(Rac)-GSK547**, GSK2982772 binds to an allosteric pocket of the RIPK1 kinase domain.[11][12]



Quantitative Performance Data

The following tables summarize the available quantitative data for **(Rac)-GSK547** and GSK2982772, highlighting their potency in biochemical and cellular assays.

Table 1: Biochemical Potency against RIPK1

Compound	Target	Assay Format	IC50 (nM)	Reference
(Rac)-GSK547	RIPK1	Not Specified	31	[13]
(Rac)-GSK547	RIPK1	Not Specified	32	[1]
GSK2982772	Human RIPK1	ADP-Glo	16	[8][14]
GSK2982772	Monkey RIPK1	ADP-Glo	20	[8][14]
GSK2982772	Human RIPK1	FP binding assay	16	[10]
GSK2982772	Human RIPK1	ADP-Glo Assay	1	[10]
GSK2982772	RIP1	Not Specified	1.6	[15]

Table 2: Cellular Activity

Compound	Cell Line	Assay	Endpoint	IC50 / EC50 (nM)	Reference
(Rac)- GSK547	L929	TNFα/zVAD- induced cell death	Cell Viability	32	[1]
GSK2982772	U937	TNFα/QVD- Oph-induced necrosis	Cell Viability	6.3	[9]
GSK2982772	L929	TNFα/QVD- Oph-induced necrosis	Cell Viability	1300	[9]



In Vitro and In Vivo Experimental Findings (Rac)-GSK547

In vitro studies have demonstrated that **(Rac)-GSK547** treatment can direct the programming of bone marrow-derived macrophages (BMDMs) towards an immunogenic M1 phenotype. This is characterized by the upregulation of MHC-II, TNF α , and IFNy, and a reduction in M2 markers like CD206, IL-10, and TGF β .[16] Furthermore, it upregulates STAT1 signaling, which is associated with M1 programming, while reducing STAT3, STAT5, and STAT6 signaling linked to M2-like differentiation.[16]

In vivo, **(Rac)-GSK547** has shown robust activity. In a mouse model of pancreatic ductal adenocarcinoma (PDA), oral administration of GSK547 at 100 mg/kg/day reduced tumor burden and extended survival compared to control groups.[1][13] The compound was well-tolerated and achieved steady-state concentrations in vivo that were above the IC90 for L929 cells.[16] When used in combination with checkpoint inhibitors, GSK547 doubled survival time in a mouse model of PDA.[17]

GSK2982772

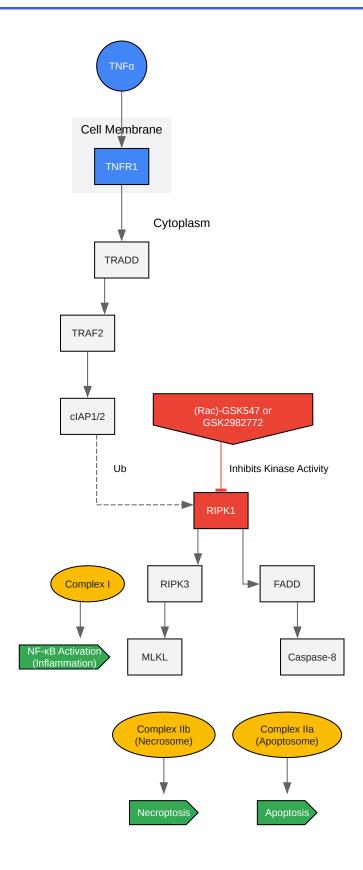
GSK2982772 has demonstrated efficacy in blocking TNF-dependent cellular responses. In human ulcerative colitis explants, it was able to reduce the spontaneous production of cytokines.[18]

GSK2982772 has been advanced into human clinical trials for several inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[18][19] However, the results from these trials have been mixed. In a Phase IIa study for active ulcerative colitis, GSK2982772 was well-tolerated but did not show a significant effect on disease activity.[11][20][21] Similarly, in a study on patients with moderate to severe rheumatoid arthritis, GSK2982772 did not lead to meaningful clinical improvement at the evaluated exposure levels.[22][23] Subsequently, the development of GSK2982772 for these indications was moved back to the research phase.[24]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.

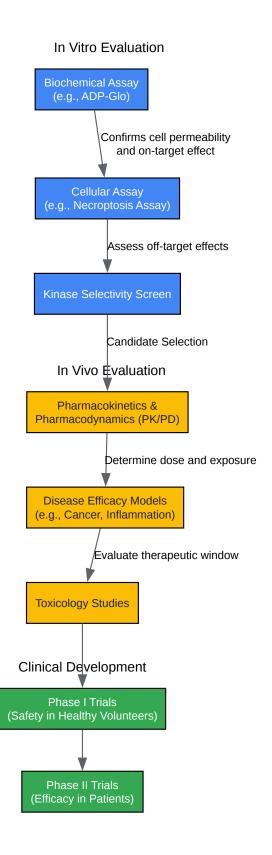




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Caption: RIPK1 signaling pathway targeted by (Rac)-GSK547 and GSK2982772.





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